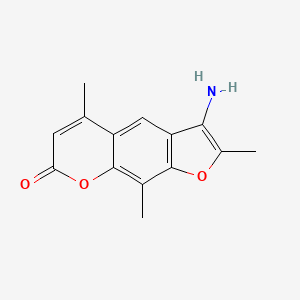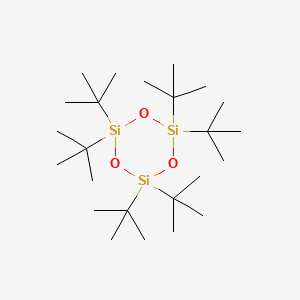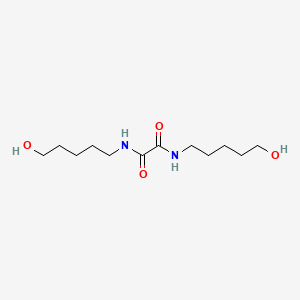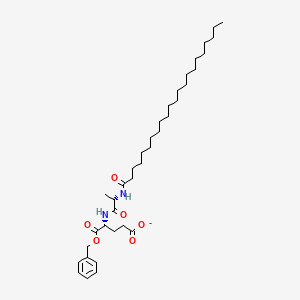
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a unique structure that includes a benzyl group, a long-chain fatty acid, and amino acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Amino Groups: Protecting the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Coupling Reaction: Coupling the protected L-alanine with docosanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the amide bond.
Oxidation: Oxidizing the norvaline derivative to introduce the oxido and oxo groups.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles like NaOH (sodium hydroxide) or KCN (potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanol: A saturated fatty alcohol with antiviral properties.
Benzyl Alcohol: A simple aromatic alcohol used as a solvent and preservative.
L-Alanine Derivatives: Various derivatives of L-alanine used in peptide synthesis.
Uniqueness
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is unique due to its combination of a long-chain fatty acid, amino acid derivatives, and benzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
78461-28-6 |
|---|---|
Molekularformel |
C37H61N2O6- |
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
(4R)-4-[[(2S)-2-(docosanoylamino)propanoyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C37H62N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-34(40)38-31(2)36(43)39-33(28-29-35(41)42)37(44)45-30-32-25-22-21-23-26-32/h21-23,25-26,31,33H,3-20,24,27-30H2,1-2H3,(H,38,40)(H,39,43)(H,41,42)/p-1/t31-,33+/m0/s1 |
InChI-Schlüssel |
QYBQMJHHLKZCQP-CQTOTRCISA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



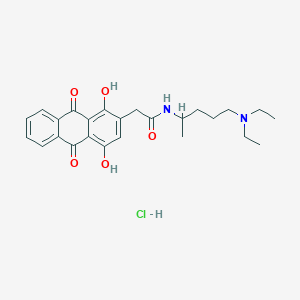
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
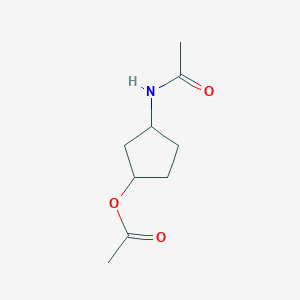
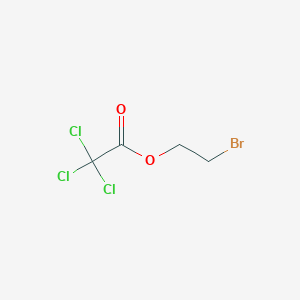
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
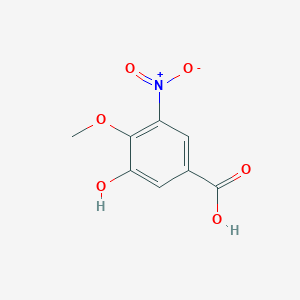
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
